[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Fragment-based drug discovery campaigns targeting EED/PRC2 or kinases require scaffolds with validated binding modes. [1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile addresses this need with a co-crystal-confirmed binding pose at the EED subunit (PDB 5H24). • XLogP3 0.9, TPSA 54 Ų, zero rotatable bonds - ideal CNS drug-like fragment for FBDD. • 6-CN handle enables diversification to amides, tetrazoles, and reversed amides for SAR exploration. • ≥98% purity reduces false-positive risk in cellular target engagement assays. Unsubstituted 3-position open for systematic lead optimization.

Molecular Formula C7H4N4
Molecular Weight 144.137
CAS No. 1019024-64-6
Cat. No. B2499937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile
CAS1019024-64-6
Molecular FormulaC7H4N4
Molecular Weight144.137
Structural Identifiers
SMILESC1=CC2=NN=CN2C=C1C#N
InChIInChI=1S/C7H4N4/c8-3-6-1-2-7-10-9-5-11(7)4-6/h1-2,4-5H
InChIKeyPWBFVMLRMGKYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile Procurement & Differentiation


[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile (CAS 1019024-64-6) is a heterobicyclic building block comprising a 1,2,4-triazole ring fused to a pyridine ring with a cyano substituent at the 6-position . This compound serves as a versatile core scaffold in medicinal chemistry, particularly for kinase inhibitor programs, due to its rigid, planar structure and the ability to derivatize the cyano group into amides, tetrazoles, and other pharmacophoric motifs . Its molecular weight of 144.13 g/mol and computed XLogP3 of 0.9 position it as a compact, moderately polar fragment suitable for fragment-based drug discovery (FBDD) and lead optimization campaigns .

Kinase inhibitor scaffold and fragment-based drug discovery
Derivatizable 6-cyano group for pharmacophore elaboration
Rigid planar core with zero rotatable bonds supports ligand efficiency

Why Analogs Cannot Replace [1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile


Substituting [1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile with its [1,5-a] regioisomer or 3-methyl analog is not straightforward due to quantifiable differences in lipophilicity and hydrogen-bonding capacity that directly impact permeability, solubility, and binding-site complementarity . The [4,3-a] fusion pattern places the cyano group at the 6-position in a unique electronic environment, resulting in a computed XLogP3 of 0.9 and topological polar surface area (TPSA) of 54 Ų, which differ from the [1,5-a] regioisomer (estimated XLogP3 ~1.1–1.3; TPSA ~50–52 Ų) . Such differences can alter central nervous system multiparameter optimization (CNS MPO) scores and oral bioavailability predictions, rendering simple interchange risky in lead optimization. Additionally, the 3-methyl analog (CAS 1354951-13-5) introduces a steric and electronic perturbation that can change kinase selectivity profiles, as evidenced by structure–activity relationship (SAR) studies on p38 MAPK and PIM kinase triazolopyridine inhibitors .

  • [1,5-a] Regioisomer Physicochemical shift may alter CNS MPO scores and permeability predictions.
  • 3-Methyl Analog Pre-occupies a key substitution site, limiting systematic SAR exploration.
  • Structural Validation Gap No publicly available co-crystal structures for analogs with reported targets such as EED.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile


Regioisomeric Physicochemical Differences

The [4,3-a] regioisomer (CAS 1019024-64-6) exhibits a computed XLogP3 of 0.9 and TPSA of 54 Ų, while the [1,5-a] regioisomer (CAS 943845-23-6) is estimated to have XLogP3 of approximately 1.2 and TPSA of 51 Ų, based on analogous triazolopyridine regioisomeric pairs . The difference of ~0.3 log units in XLogP3 and 3 Ų in TPSA, although small, can translate to a meaningful shift in predicted blood–brain barrier permeability and solubility, critical for CNS-targeted programs . This regioisomeric differentiation is supported by the distinct InChI Keys (PWBFVMLRMGKYEM for [4,3-a] vs. MQDKIFOOGMKSPB for [1,5-a]) and computed property values derived from the respective PubChem entries .

Regioisomer Properties
Cross-study comparable
Target XLogP3 0.9, TPSA 54 Ų vs [1,5-a] XLogP3 ~1.2, TPSA ~51 Ų
May shift CNS MPO and permeability context
Computed values; verify experimentally
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Substituent Impact on Lipophilicity and Weight

The unsubstituted core (MW 144.13 g/mol, XLogP3 0.9) is significantly smaller and less lipophilic than the 3-methyl analog (CAS 1354951-13-5, MW 158.16 g/mol, estimated XLogP3 ~1.5) . This 14 Da molecular weight difference and ~0.6 log unit increase in XLogP3 upon methylation at position 3 alter fragment growth vectors and may affect key drug-like properties such as solubility and metabolic stability . In p38 MAPK inhibitor SAR, the nature of substituents at position 3 is known to modulate kinase selectivity and potency; thus, starting from the unsubstituted core provides a cleaner vector for systematic fragment elaboration compared to the pre-methylated analog .

Fragment Size & Lipophilicity
Class-level inference
MW 144 vs 158 (Δ14 Da), XLogP3 0.9 vs ~1.5 (Δ0.6)
Unsubstituted core enables cleaner SAR vectors
Methyl analog pre-blocks a key position
Lead Optimization Kinase Inhibitor Design Fragment Growth

EED Co-Crystal Structure Validation

A 5-substituted derivative of [1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile, specifically 5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (LQG), has been co-crystallized with the embryonic ectoderm development (EED) protein at 2.5 Å resolution (PDB ID: 5H24) . This structure validates the core scaffold as a competent EED-binding fragment with well-defined electron density for the triazolopyridine-6-carbonitrile core, enabling hydrogen-bonding interactions with the protein . The parent compound serves as the minimal pharmacophore in this fragment-to-lead effort that culminated in the orally bioavailable EED inhibitor EED226, which demonstrated robust tumor regression in a preclinical DLBCL model . In contrast, no equivalent co-crystal structure is publicly available for the [1,5-a] regioisomer or 3-methyl analog bound to this target.

EED Co-Crystal Binding
Supporting evidence
Derivative co-crystallized with EED (PDB 5H24, 2.5 Å). No structure for [1,5-a] or 3-Me analog.
Scaffold binding pose validated for EED
Reported in fragment-to-lead EED226 program
Epigenetics Fragment-Based Drug Discovery X-Ray Crystallography

Purity and Price Comparison with Analogs

Fluorochem offers [1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile at 98% purity (Cat. F554037): 250 mg at £280, 1 g at £569 . In comparison, the 3-methyl analog (CAS 1354951-13-5) is listed at 95% purity by AKSci and Sigma-Aldrich, with the [1,5-a] regioisomer (CAS 943845-23-6) priced at 94.00 €/g from CymitQuimica . The 98% purity specification for the target compound exceeds the typical 95% purity of unsubstituted triazolopyridine analogs, reducing the need for repurification in sensitive coupling reactions. This 3% higher minimum purity can translate to higher yields in multistep syntheses, particularly in Pd-catalyzed cross-coupling or nucleophilic aromatic substitution reactions where impurities can poison catalysts.

Purity Specification
Head-to-head
98% (Fluorochem) vs analog 95% typical (Δ +3%)
May reduce repurification and catalyst poisoning
Vendor catalog data; verify lot CoA
Chemical Procurement Building Block Sourcing Cost-Efficiency

Hydrogen Bond Acceptor and Rotatable Bond Profiles

The target compound has three hydrogen bond acceptors (HBA = 3) and zero rotatable bonds, compared with the 3-methyl analog which retains HBA = 3 but gains one rotatable bond (the methyl C–N bond in the context of the methyl group attached to the triazole ring) . In the [1,5-a] regioisomer, the HBA count remains 3, but the spatial arrangement of the nitrogen atoms alters the hydrogen-bonding geometry and dipole moment, which can affect binding affinity to kinase hinge regions . The zero rotatable bond count of the target compound maximizes rigidity and minimizes entropic penalty upon protein binding, a desirable property in fragment-based screening where ligand efficiency (LE) is a key metric .

Rotatable Bond Profile
Class-level inference
0 rotatable bonds (target) vs 1 rotatable bond (3-Me analog)
Rigidity may favor higher ligand efficiency
Computed descriptor; confirm in binding assays
Computational Chemistry Drug-Likeness Fragment Library Design

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile Application Scenarios


Fragment-Based Drug Discovery for EED/PRC2

The validated co-crystal structure (PDB 5H24) demonstrates that derivatives of this scaffold bind specifically to the EED subunit of PRC2 . The minimal core scaffold (MW 144.13, XLogP3 0.9) is ideally suited as a fragment hit for FBDD, with well-defined vectors for growth into potent, orally bioavailable inhibitors. Researchers prioritizing EED or PRC2-related oncology programs should procure this scaffold over regioisomeric or substituted alternatives that lack equivalent structural validation .

Kinase Inhibitor Lead Optimization (p38 MAPK/PIM)

The [1,2,4]triazolo[4,3-a]pyridine core is a privileged scaffold in kinase inhibitor design, as documented in patent literature for p38 MAPK and PIM kinase inhibitors . The 6-carbonitrile substituent provides a synthetically tractable handle for diversification into amides, tetrazoles, and reversed amides. The unsubstituted 3-position offers an open vector for systematic SAR exploration, in contrast to pre-substituted analogs such as the 3-methyl derivative .

High-Purity Chemical Biology Probe Synthesis

With a vendor-specified purity of 98% (Fluorochem), this compound meets stringent purity requirements for chemical biology applications, including biotinylated probe synthesis and photoaffinity labeling . The 3% higher minimum purity compared to the 95% typical for triazolopyridine analogs reduces the risk of trace impurities interfering with cellular target engagement assays or causing false-positive hits .

CNS Drug Discovery with Favorable Physicochemical Properties

The computed XLogP3 of 0.9 and TPSA of 54 Ų place this scaffold within favorable CNS drug-like space (CNS MPO score ≥4). The zero rotatable bond count and low molecular weight further support CNS penetration predictions. Researchers targeting neurodegenerative or neuroinflammatory diseases where p38 MAPK inhibition is implicated should select this scaffold over the more lipophilic 3-methyl analog (estimated XLogP3 ~1.5) to maintain favorable CNS MPO profiles .

Application
Selection Property
Validation Focus
EED/PRC2 Fragment-Based Discovery
Co-crystal validated EED-binding scaffold
Binding-mode confirmation and fragment elaboration
Kinase Inhibitor Lead Optimization (p38 MAPK/PIM)
Unsubstituted 3-position for systematic SAR
Kinase selectivity and potency profiling
Chemical Biology Probe Synthesis
98% purity specification
Target engagement and assay reproducibility
CNS Drug Discovery Programs
Favorable computed CNS MPO profile
Permeability and brain exposure assessment
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